1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine
Overview
Description
“1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine” (CAS# 1266197-18-5) is a research chemical . It has a molecular weight of 235.63 and a molecular formula of C10H9ClF3N . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine .
Molecular Structure Analysis
The compound has a complex structure with a cyclopropane ring attached to a phenyl ring, which is further substituted with a chloro and trifluoromethyl group . The canonical SMILES representation is C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)N .
Physical and Chemical Properties Analysis
The compound has a computed topological polar surface area of 26 and a XLogP3 of 2.6 . It has a heavy atom count of 15, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .
Scientific Research Applications
Organic Synthesis
- Multigram Synthesis : A key aspect of this compound's application is its synthesis. For example, a transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride was a critical step in its synthesis (Bezdudny et al., 2011).
Pharmacological Applications
- Neurokinin-1 Receptor Antagonist : It has been used as a part of a compound that acts as a high-affinity, orally active neurokinin-1 receptor antagonist. This is relevant in clinical applications for conditions like emesis and depression (Harrison et al., 2001).
- Dopaminergic Activity : Certain derivatives have been evaluated for their dopaminergic activity, indicating potential applications in neuroscience and pharmacology (Pfeiffer et al., 1982).
Applications in Materials Science
- Polyimide Synthesis : The compound has been used in the synthesis of novel polyimides, which are important in materials science for their thermal stability and mechanical properties (Yin et al., 2005).
Other Applications
Electroluminescent Properties : It has been involved in the synthesis of mono-cyclometalated platinum(II) complexes, which have implications in the study of electroluminescence (Ionkin et al., 2005).
Gene Expression Inhibition : There's research on its derivatives as inhibitors of NF-kappaB and AP-1 gene expression, which is significant in the study of gene regulation and potential therapeutic applications (Palanki et al., 2000).
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-4-6(9(15)1-2-9)3-7(5-8)10(12,13)14/h3-5H,1-2,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGGOTBGFXUIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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